molecular formula C9H15FN2O B13254584 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile

3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile

Cat. No.: B13254584
M. Wt: 186.23 g/mol
InChI Key: VOKKZRNXKQYBCX-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C9H15FN2O It is characterized by the presence of a piperidine ring substituted with a fluoro-hydroxypropyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with fluoro-hydroxypropyl intermediatesThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution and cyanation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluoro group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The nitrile group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluoro-hydroxypropyl substitution provides a unique balance of hydrophilicity and lipophilicity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H15FN2O

Molecular Weight

186.23 g/mol

IUPAC Name

3-(3-fluoro-2-hydroxypropyl)piperidine-3-carbonitrile

InChI

InChI=1S/C9H15FN2O/c10-5-8(13)4-9(6-11)2-1-3-12-7-9/h8,12-13H,1-5,7H2

InChI Key

VOKKZRNXKQYBCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC(CF)O)C#N

Origin of Product

United States

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